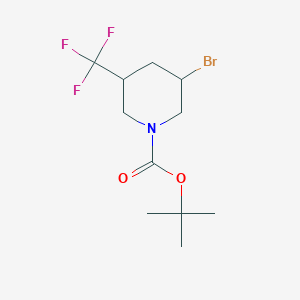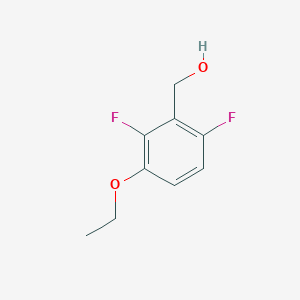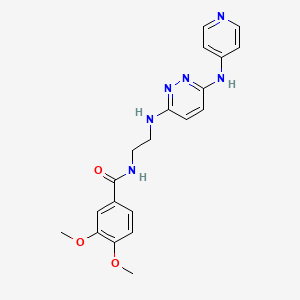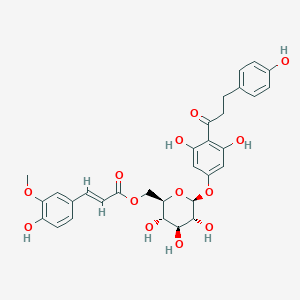![molecular formula C22H25N5O4 B2586790 ethyl 4-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate CAS No. 877644-23-0](/img/structure/B2586790.png)
ethyl 4-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate is a complex organic compound characterized by its intricate structure, combining features of imidazole, purine, and benzoate groups. The compound's detailed nomenclature suggests a multitude of functional groups and potential reactivity, making it of significant interest in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate typically involves a multi-step process. Each step requires precise control of conditions to ensure the correct functional groups are formed and preserved. Common starting materials may include derivatives of purine and benzoic acid, with subsequent functionalization through alkylation, acylation, and esterification.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would likely employ high-throughput techniques and continuous flow reactors to enhance yield and efficiency. The use of automated synthesis modules can aid in maintaining consistent reaction conditions and minimizing human error.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially affecting its purine or imidazole rings.
Reduction: : Reduction reactions might involve the nitro groups or other reducible functionalities present within the molecule.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide.
Reduction: : Catalysts like palladium on carbon (Pd/C) in hydrogenation processes.
Substitution: : Halogenating agents or strong nucleophiles under controlled conditions.
Major Products
The reactions will yield a variety of products, often depending on the specific conditions. For instance, oxidation can lead to the formation of carboxylic acids or ketones, whereas reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: : As a precursor in the synthesis of related imidazole and purine derivatives.
Catalysis: : Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: : It might serve as an inhibitor for specific enzymes due to its structural similarity to biological substrates.
Drug Design: : Investigated for its potential in the design of pharmaceutical agents targeting specific pathways.
Medicine
Anticancer Research:
Antiviral Studies: : Structural features that could be exploited for antiviral drug design.
Industry
Material Science: : Possible uses in the development of new materials with unique properties.
Agricultural Chemicals: : As a component in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action for ethyl 4-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate involves its interaction with molecular targets, such as enzymes or receptors. The purine and imidazole rings facilitate binding to specific active sites, thereby modulating biochemical pathways. This interaction can influence cellular processes, making it a valuable tool in therapeutic and research settings.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): : Similar in its purine structure but with different substitutions.
Theobromine (3,7-dimethylxanthine): : Another xanthine derivative with varying methylation patterns.
Allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one): : Shares structural similarities with purine-based drugs.
Uniqueness
Ethyl 4-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate stands out due to its combination of ethyl ester and benzoate groups, which can influence its solubility, reactivity, and interaction with biological targets. This distinct configuration offers unique opportunities for application in various scientific fields.
This detailed overview captures the key aspects of this compound, from its synthesis to its applications and mechanisms
Properties
IUPAC Name |
ethyl 4-[4,7-dimethyl-2-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-6-31-20(29)15-7-9-16(10-8-15)27-14(4)12-25-17-18(23-21(25)27)24(5)22(30)26(19(17)28)11-13(2)3/h7-10,12-13H,6,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWUTUKXTYPGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
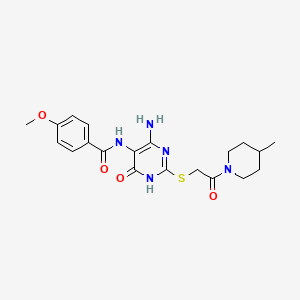
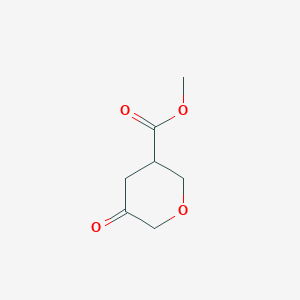
![2-methoxy-N-methyl-4-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline](/img/structure/B2586712.png)
![1-(2,5-Dimethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2586713.png)
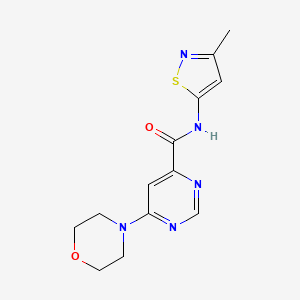
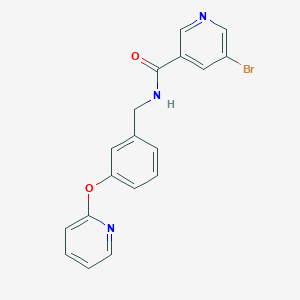
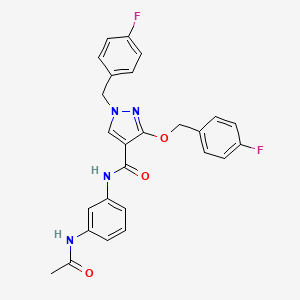
![N-(2-fluorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B2586721.png)

